REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:22])[N:7]([CH:9]1[CH2:21][CH2:20][C:12]2(OCC(C)(C)C[O:13]2)[CH2:11][CH2:10]1)[CH3:8])([CH3:4])([CH3:3])[CH3:2].CC1C=CC(S([O-])(=O)=O)=CC=1.C1C=C[NH+]=CC=1>CC(C)=O.O>[C:1]([O:5][C:6](=[O:22])[N:7]([CH3:8])[CH:9]1[CH2:21][CH2:20][C:12](=[O:13])[CH2:11][CH2:10]1)([CH3:4])([CH3:3])[CH3:2] |f:1.2,3.4|
|
Name
|
(3,3-dimethyl-1,5-dioxa-spiro[5,5]undec-9-yl)-methyl-carbamic acid tert-butyl ester
|
Quantity
|
9.53 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N(C)C1CCC2(OCC(CO2)(C)C)CC1)=O
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C.O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to remove acetone
|
Type
|
ADDITION
|
Details
|
The residual aqueous solution was diluted with NaHCO3
|
Type
|
EXTRACTION
|
Details
|
extracted with 2×EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography (20% to 50% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(N(C1CCC(CC1)=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.38 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |